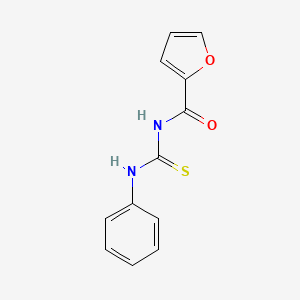![molecular formula C22H21NO4 B4892613 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate
Vue d'ensemble
Description
1-[(Acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate, also known as AMN082, is a synthetic compound that acts as a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate acts as a selective agonist of the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neurotransmitter release, including inhibition of glutamate release and modulation of GABA release. This receptor is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala, which are involved in cognitive and emotional processing.
Biochemical and physiological effects:
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of synaptic transmission, and regulation of neuronal excitability. It has also been shown to have anxiolytic and antidepressant-like effects in animal models, as well as to reduce cocaine-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate in lab experiments is its selectivity for the mGluR7 receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several potential directions for future research on 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Further studies are needed to determine the optimal dosage and administration route for these applications. In addition, more research is needed to understand the molecular mechanisms underlying the effects of 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate on neurotransmitter release and synaptic transmission. Finally, the development of more efficient synthesis methods for 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate could facilitate its use in future research.
Applications De Recherche Scientifique
1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and to reduce cocaine-seeking behavior in rats. In addition, 1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate has been shown to enhance synaptic transmission in the prefrontal cortex, which is involved in executive function, working memory, and decision-making.
Propriétés
IUPAC Name |
[1-[acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-14(24)23-22(17-8-11-18(26-3)12-9-17)21-19-7-5-4-6-16(19)10-13-20(21)27-15(2)25/h4-13,22H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGNJEZCHNGFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=C(C=CC3=CC=CC=C32)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido-(4-methoxyphenyl)methyl]naphthalen-2-yl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4892564.png)

![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol dihydrochloride](/img/structure/B4892575.png)
![1-[(5-methyl-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B4892583.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4892596.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)


![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide](/img/structure/B4892634.png)